molecular formula C16H13ClN2O5S B426469 N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 519150-82-4

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B426469
CAS No.: 519150-82-4
M. Wt: 380.8g/mol
InChI Key: PFFWNUXRKSNCSG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a trioxo group and an acetamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trioxo Group: The trioxo group is introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 3-chloro-4-methoxyaniline and acetic anhydride under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and automated systems can further optimize the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-benzothiazolylacetamide: Lacks the trioxo group, resulting in different chemical properties and reactivity.

    N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-1,2-benzothiazol-2-yl)acetamide: Contains a dioxo group instead of a trioxo group, affecting its oxidation state and reactivity.

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of the trioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

519150-82-4

Molecular Formula

C16H13ClN2O5S

Molecular Weight

380.8g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2O5S/c1-24-13-7-6-10(8-12(13)17)18-15(20)9-19-16(21)11-4-2-3-5-14(11)25(19,22)23/h2-8H,9H2,1H3,(H,18,20)

InChI Key

PFFWNUXRKSNCSG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl

Origin of Product

United States

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